1-Isopropyl-1h-indol-4-ol
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Overview
Description
1-Isopropyl-1h-indol-4-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1h-indol-4-ol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines with appropriate functional groups .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, starting from readily available starting materials like aniline derivatives. The process may include steps like nitration, reduction, and cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1h-indol-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups, acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1-Isopropyl-1h-indol-4-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-1h-indol-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-Methyl-1h-indol-4-ol
- 1-Ethyl-1h-indol-4-ol
- 1-Propyl-1h-indol-4-ol
Comparison: 1-Isopropyl-1h-indol-4-ol is unique due to its isopropyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds. The presence of different alkyl groups can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
1-propan-2-ylindol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)12-7-6-9-10(12)4-3-5-11(9)13/h3-8,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYIXZFGEJJDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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